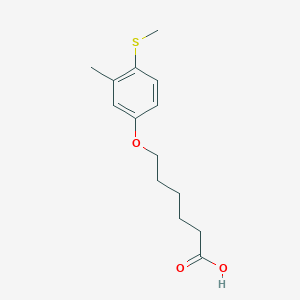

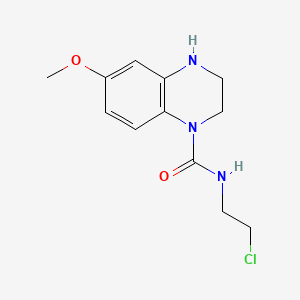

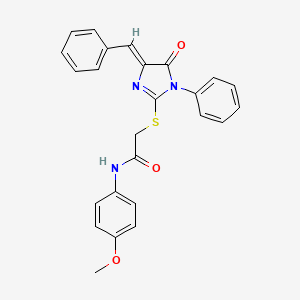

![molecular formula C21H20N2O3S B12382572 (2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase. This compound stabilizes the interaction between branched-chain ketoacid dehydrogenase kinase and the core subunit E2 of branched-chain ketoacid dehydrogenase, preventing the phosphorylation of E1. Branched-chain ketoacid dehydrogenase kinase mediates the phosphorylation of branched-chain ketoacid dehydrogenase, which is involved in controlling the rate-limiting step of branched-chain amino acid degradation. Impaired branched-chain amino acid catabolism has been associated with several diseases, particularly cardiometabolic diseases, including heart failure, type 2 diabetes mellitus, non-alcoholic fatty liver disease, and obesity .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for PF-07247685 involve the use of various chemical reagents and catalysts. The compound is typically synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The industrial production methods for PF-07247685 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

PF-07247685 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: PF-07247685 can be reduced using reducing agents to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Wissenschaftliche Forschungsanwendungen

PF-07247685 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of branched-chain ketoacid dehydrogenase kinase and its effects on branched-chain amino acid metabolism.

Biology: Employed in cellular and molecular biology research to investigate the role of branched-chain ketoacid dehydrogenase kinase in various biological processes.

Medicine: Explored for its potential therapeutic effects in treating cardiometabolic diseases, such as heart failure, type 2 diabetes mellitus, non-alcoholic fatty liver disease, and obesity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting branched-chain ketoacid dehydrogenase kinase

Wirkmechanismus

PF-07247685 exerts its effects by inhibiting branched-chain ketoacid dehydrogenase kinase. This inhibition stabilizes the interaction between branched-chain ketoacid dehydrogenase kinase and the core subunit E2 of branched-chain ketoacid dehydrogenase, preventing the phosphorylation of E1. By inhibiting branched-chain ketoacid dehydrogenase kinase, PF-07247685 controls the rate-limiting step of branched-chain amino acid degradation, thereby improving cardiometabolic endpoints and glucose tolerance in mice .

Vergleich Mit ähnlichen Verbindungen

PF-07247685 is compared with other similar compounds, such as PF-07208254 and BT2, which are also branched-chain ketoacid dehydrogenase kinase inhibitors. PF-07247685 demonstrates superior potency and efficacy compared to these compounds. While PF-07208254 and BT2 also inhibit branched-chain ketoacid dehydrogenase kinase, PF-07247685 exhibits a more potent inhibitory effect and improved cardiometabolic outcomes in preclinical studies .

Similar compounds include:

- PF-07208254

- BT2

These compounds share similar mechanisms of action but differ in their potency, efficacy, and specific applications .

Eigenschaften

Molekularformel |

C21H20N2O3S |

|---|---|

Molekulargewicht |

380.5 g/mol |

IUPAC-Name |

2-[4-[6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]benzoic acid |

InChI |

InChI=1S/C21H20N2O3S/c1-2-21(9-10-21)13-26-18-8-7-14(11-22-18)17-12-27-19(23-17)15-5-3-4-6-16(15)20(24)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,25) |

InChI-Schlüssel |

NMOXDKZFTLXESP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CC1)COC2=NC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

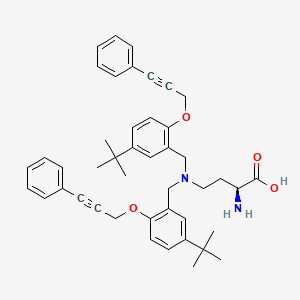

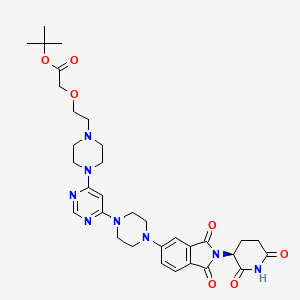

![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)

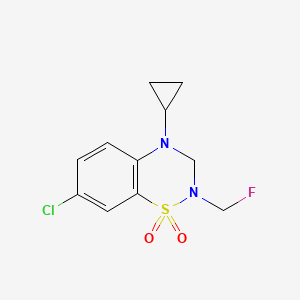

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)

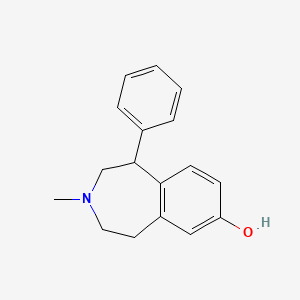

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)